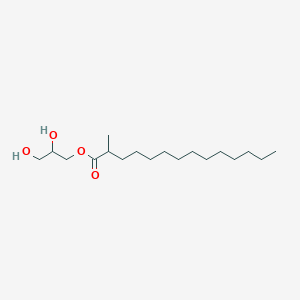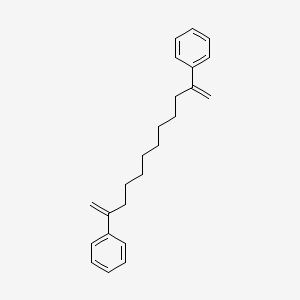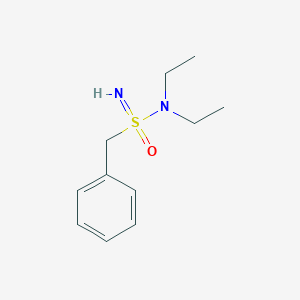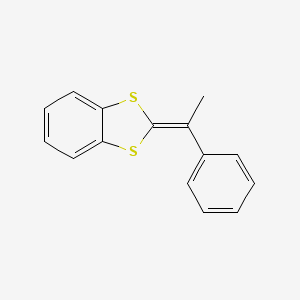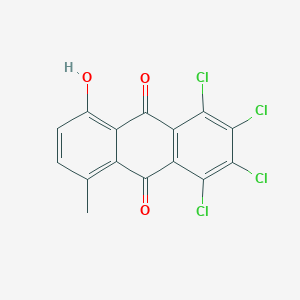
1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₅H₆Cl₄O₃. It is a derivative of anthracene, characterized by the presence of four chlorine atoms, one hydroxyl group, and one methyl group attached to the anthracene core. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione typically involves the chlorination of 5-hydroxy-8-methylanthracene-9,10-dione. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 1,2,3,4-tetrachloro-5-oxo-8-methylanthracene-9,10-dione.
Reduction: Formation of 1,2,3,4-tetrachloro-8-methylanthracene-9,10-dione.
Substitution: Formation of 1,2,3,4-tetrachloro-5-amino-8-methylanthracene-9,10-dione.
Scientific Research Applications
1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachloroanthracene-9,10-dione: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
5-Hydroxy-8-methylanthracene-9,10-dione: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrachloro-8-methylanthracene-9,10-dione: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
1,2,3,4-Tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione
Properties
CAS No. |
62025-09-6 |
|---|---|
Molecular Formula |
C15H6Cl4O3 |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-hydroxy-8-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H6Cl4O3/c1-4-2-3-5(20)7-6(4)14(21)8-9(15(7)22)11(17)13(19)12(18)10(8)16/h2-3,20H,1H3 |
InChI Key |
LGIQTLQNBYELAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


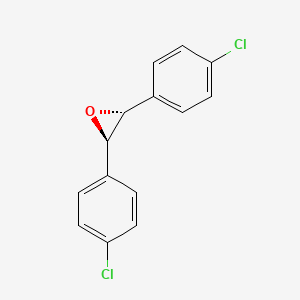
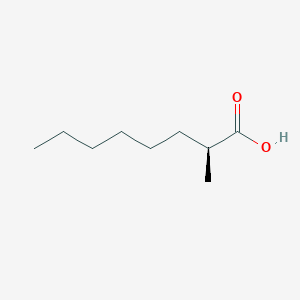
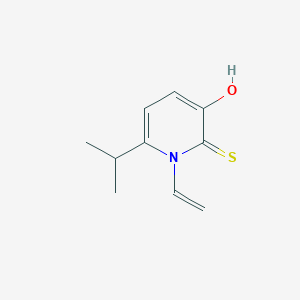
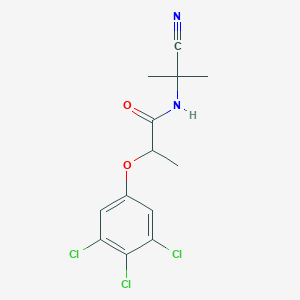
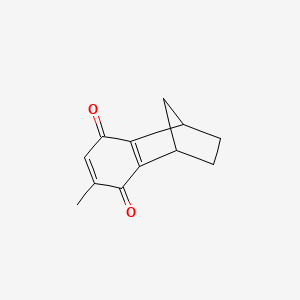
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
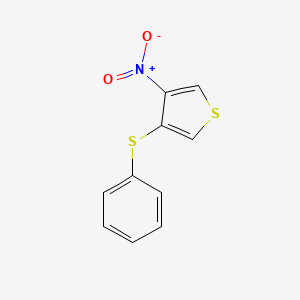
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
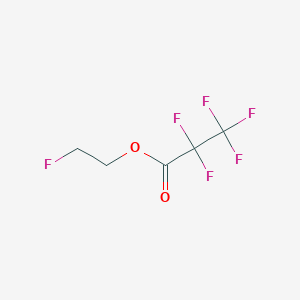
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
